molecular formula C52H65N3O8P+ B10801005 6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

Cat. No.: B10801005
M. Wt: 891.1 g/mol
InChI Key: OAUJLFPWRFHSNE-QOTBBMECSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gamitrinib TPP is synthesized through a series of chemical reactions starting from 17-(allylamino)-17-demethoxy­geldanamycin (17-AAG). The synthesis involves the modification of the C17 position with a linker region and the addition of a mitochondrial targeting moiety . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production methods for Gamitrinib TPP are not widely documented. it is likely that the synthesis follows similar routes as described in laboratory settings, with optimization for large-scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Gamitrinib TPP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Gamitrinib TPP include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide, ethanol) . The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of Gamitrinib TPP depend on the specific reaction conditions. For example, oxidation of the benzoquinone ansamycin backbone can lead to the formation of quinone derivatives, while reduction can produce hydroquinone derivatives .

Properties

Molecular Formula

C52H65N3O8P+

Molecular Weight

891.1 g/mol

IUPAC Name

6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20+,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1

InChI Key

OAUJLFPWRFHSNE-QOTBBMECSA-O

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

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